Disilabenzene

Description

Structure

2D Structure

Properties

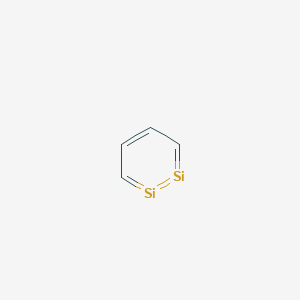

Molecular Formula |

C4H4Si2 |

|---|---|

Molecular Weight |

108.24 g/mol |

IUPAC Name |

1,2-disilacyclohexa-1,2,4,6-tetraene |

InChI |

InChI=1S/C4H4Si2/c1-2-4-6-5-3-1/h1-4H |

InChI Key |

RPDNYGWCPGJWTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[Si]=[Si]=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Disilabenzene Frameworks

Routes via Disilyne Precursors and Alkyne Cycloaddition

Synthesis of 1,2-Disilabenzene Derivatives

The reaction between isolable disilynes and alkynes serves as a primary route to stable 1,2-disilabenzene derivatives. rsc.org The nature of the substituents on both the disilyne and the alkyne plays a critical role in the outcome of the reaction. For instance, the reaction of diaryldisilynes, stabilized by bulky aryl groups like Tbb (4-t-butyl-2,6-[CH(SiMe₃)₂]₂-phenyl), with acetylene (B1199291) yields the corresponding 1,2-diaryl-1,2-disilabenzenes. rsc.org Similarly, a disilyne bearing bis[bis(trimethylsilyl)methyl]isopropylsilyl groups reacts with phenylacetylene (B144264) to produce 1,2-disilabenzene derivatives. nii.ac.jpcapes.gov.br The resulting 1,2-disilabenzene ring is nearly planar, featuring Si-Si and Si-C bond lengths that are indicative of its unique electronic structure. capes.gov.br

Table 1: Synthesis of 1,2-Disilabenzene Derivatives via Cycloaddition

| Disilyne Precursor | Alkyne | Product | Key Findings | Reference |

|---|---|---|---|---|

| TbbSi≡SiTbb | Phenylacetylene | 3,5-diphenyl-1,2-disilabenzene | Selective formation of a single regioisomer. | researchgate.netrsc.org |

| ArSi≡SiAr (Ar = Tbb or Bbt) | Acetylene | 1,2-Ar₂-1,2-disilabenzenes | Effective synthesis route; substituent effect on formation is negligible. | rsc.org |

Synthesis of 1,4-Disilabenzene (B14371616) Derivatives

The synthesis of the 1,4-disilabenzene isomer can also be achieved through the reaction of stable disilynes with specific internal alkynes. A notable example is the reaction of a disilyne stabilized with bulky Tbb groups with 3-hexyne, which generates a stable 1,4-disilabenzene. rsc.orgresearchgate.net Another approach involves the reaction of a disilyne with LSi-SiL (where L = PhC(NtBu)₂) with diphenyl alkyne, which affords a 1,4-disilabenzene that is stable at room temperature. researchgate.net The formation of these 1,4-isomers highlights the versatility of disilyne cycloaddition chemistry. In some cases, the resulting 1,4-disilabenzene can undergo further photochemical isomerization to its disilabenzvalene counterpart. researchgate.net

Table 2: Synthesis of 1,4-Disilabenzene Derivatives via Cycloaddition

| Disilyne Precursor | Alkyne | Product | Key Findings | Reference |

|---|---|---|---|---|

| TbbSi≡SiTbb | 3-Hexyne | 1,4-Disilabenzene derivative | Successful generation of a stable 1,4-isomer. | rsc.org |

| LSi-SiL (L = PhC(NtBu)₂) | Diphenyl alkyne | 1,4-Disilabenzene derivative | Formed a room-temperature stable product. | researchgate.net |

Regioselectivity in Disilabenzene Formation

The regioselectivity of the cycloaddition between unsymmetrical alkynes and disilynes is a critical aspect that dictates the final substitution pattern on the this compound ring. numberanalytics.com This selectivity is profoundly influenced by the steric and electronic properties of the substituents on the reacting species. numberanalytics.commdpi.com A striking example is the reaction of phenylacetylene with different disilynes. rsc.org When a disilyldisilyne is used, a mixture of 3,5-diphenyl- and 4,5-diphenyl-1,2-disilabenzene is formed. rsc.org However, when a diaryldisilyne bearing the very bulky Tbb substituent is reacted with phenylacetylene, the reaction proceeds with high regioselectivity to quantitatively yield the 3,5-diphenyl-1,2-disilabenzene isomer as the sole product. rsc.orgresearchgate.netrsc.org This high degree of control is attributed to the steric hindrance imposed by the bulky Tbb groups, which directs the approach of the alkyne molecules during the cycloaddition process. rsc.org

Thermal Generation Methods

Thermal methods, particularly under high-temperature and low-pressure conditions, provide an alternative pathway to generate this compound frameworks, often as transient intermediates.

Flash Pyrolysis Approaches

Flash pyrolysis, a technique involving rapid heating of a precursor in a vacuum, has been successfully employed to generate the parent 1,4-disilabenzene. numberanalytics.comtestbook.com In a key experiment, the flash pyrolysis of 1,4-disila-2,5-cyclohexadiene resulted in the formation of 1,4-disilabenzene. researchgate.netresearchgate.net While not stable under ambient conditions, the product was successfully isolated and characterized by UV spectroscopy after being trapped in an argon matrix at a cryogenic temperature of 10 K. researchgate.netresearchgate.net This method demonstrates a viable route to the fundamental this compound structure, free from the influence of large stabilizing groups.

Kinetic Stabilization Strategies

The inherent reactivity of the silicon-carbon π-bonds in disilabenzenes necessitates strategies to prevent their rapid decomposition or dimerization. wikipedia.org Kinetic stabilization is the predominant strategy, which involves the introduction of exceptionally bulky substituents onto the silicon atoms of the this compound ring. researchgate.netacs.org These sterically demanding groups act as a protective shield, physically hindering the approach of other molecules to the reactive π-system. acs.org

Groups such as the Tbt (2,4,6-tris[bis(trimethylsilyl)methyl]phenyl) and the even bulkier Bbt (2,6-[bis(trimethylsilyl)methyl]-4-[tris(trimethylsilyl)methyl]phenyl) and Tbb (4-t-butyl-2,6-[CH(SiMe₃)₂]₂-phenyl) have proven to be exceptionally effective. rsc.orgacs.org By utilizing precursors functionalized with these groups, chemists have been able to synthesize, isolate, and characterize various this compound derivatives that are stable at ambient temperatures. rsc.orgacs.org This approach has been fundamental to the detailed study of their molecular structures, electronic properties, and reactivity. rsc.orgpsu.edu

Sterically Demanding Substituent Effects (e.g., Tbb, Amidinate Ligands)

Kinetic stabilization using sterically demanding substituents is a key strategy to isolate and characterize this compound derivatives. Large substituent groups physically shield the reactive Si=C and Si=Si bonds within the this compound ring, preventing intermolecular reactions that would otherwise lead to decomposition or polymerization.

The sterically bulky Tbb (2,6-[CH(SiMe₃)₂]₂-4-t-Bu-phenyl) group has been instrumental in the synthesis of stable 1,2-disilabenzenes. rsc.orgrsc.orgresearchgate.net The reaction of a disilyne bearing two Tbb groups (TbbSi≡SiTbb) with alkynes, such as acetylene or phenylacetylene, yields the corresponding 1,2-disilabenzene derivatives. rsc.orgrsc.org The immense steric bulk of the Tbb groups kinetically protects the newly formed this compound ring, allowing for its isolation and characterization under ambient conditions. rsc.org For instance, the reaction of TbbSi≡SiTbb with phenylacetylene selectively produces a stable 3,5-diphenyl-1,2-disilabenzene. researchgate.net The steric demand of the Tbb groups is crucial in directing the reaction pathway and preventing further cycloaddition reactions that could lead to other products. rsc.org

Amidinate ligands have also proven effective in the synthesis and stabilization of 1,4-disilabenzene frameworks. researchgate.netrsc.orgnih.govresearchgate.net The reaction of an amidinato-bis-silylene, such as LSi-SiL where L = PhC(NtBu)₂, with alkynes like diphenylacetylene, results in the formation of a room-temperature stable 1,4-disilabenzene. researchgate.netnih.govresearchgate.net In this reaction, the Si(I)-Si(I) bond of the bis-silylene precursor breaks, and the alkyne inserts to form the six-membered this compound ring. rsc.org The amidinate ligands coordinate to the silicon atoms, providing electronic and steric stabilization to the final structure. researchgate.netacs.org These reactions have produced crystalline 1,4-disilabenzenes that could be characterized by single-crystal X-ray diffraction. researchgate.netnih.gov Nucleus-independent chemical shift (NICS) calculations on these amidinate-stabilized compounds suggest a degree of aromatic character in the this compound ring. researchgate.netresearchgate.net

The following table summarizes representative examples of disilabenzenes synthesized using these sterically demanding substituents.

| Compound Name | Precursors | Bulky Substituent | Yield | Key Findings |

| 1,2-Di(Tbb)-1,2-disilabenzene | TbbSi≡SiTbb, Acetylene | Tbb | Not Specified | Kinetically stabilized 1,2-disilabenzene. rsc.org |

| 3,5-Diphenyl-1,2-di(Tbb)-1,2-disilabenzene | TbbSi≡SiTbb, Phenylacetylene | Tbb | 68% | Selective formation of a stable 1,2-disilabenzene. rsc.org |

| 1,4-Disilabenzene derivative | LSi-SiL (L = PhC(NtBu)₂), Diphenylacetylene | Amidinate (PhC(NtBu)₂) | 30% | First room-temperature stable 1,4-disilabenzene. researchgate.netrsc.orgnih.gov |

On-Surface Synthesis and Nanostructure Fabrication

On-surface synthesis has emerged as a powerful bottom-up approach to construct atomically precise low-dimensional nanostructures that are often inaccessible through traditional solution-phase chemistry. This technique has been successfully applied to fabricate this compound-based covalent organic frameworks and other sila-cyclic systems on metallic surfaces.

One- and two-dimensional covalent organic frameworks (COFs) incorporating 1,4-disilabenzene linkers have been synthesized directly on a Au(111) surface. researchgate.netresearchgate.net The process begins with the deposition of silicon atoms onto the gold surface, which forms a gold-silicon alloy (AuSix) upon annealing. researchgate.net Subsequently, a bromo-substituted polyaromatic hydrocarbon precursor, such as a triphenylene (B110318) or pyrene (B120774) derivative, is deposited onto the AuSix film and annealed. researchgate.netresearchgate.net This triggers a coupling reaction between the silicon atoms and the brominated phenyl groups, leading to the formation of C₄Si₂-bridged networks. researchgate.net

High-resolution scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) have been used to characterize these this compound-bridged COFs. researchgate.netresearchgate.net STM images reveal the ordered, porous structure of the COFs, while XPS confirms the presence of C-Si bonds and the different chemical states of the silicon atoms within the framework. researchgate.net Interestingly, each silicon atom in the hexagonal C₄Si₂ ring was found to be covalently bonded to a terminal bromine atom. researchgate.netresearchgate.net This on-surface methodology allows for the creation of novel silicon-doped conjugated materials with atomically precise structures. researchgate.net

The on-surface synthesis strategy has been extended to create other sila-cyclic ring systems beyond this compound. researchgate.netnih.govarxiv.org For example, using dibrominated molecules at the bay and peri positions of polyaromatic hydrocarbons as precursors on a Au(111) surface has led to the formation of nanoribbon structures containing eight-membered sila-cyclic rings. researchgate.netnih.govarxiv.org

Furthermore, the this compound rings within the fabricated nanostructures can undergo further transformations. researchgate.net In the case of linear structures formed using a pyrene-based precursor, further annealing can convert the 1,4-disilabenzene (C₄Si₂) rings into pentagonal silole (C₄Si) rings. researchgate.net This transformation involves a desilicification process, demonstrating the potential to manipulate the silicon-containing rings within these nanostructures post-synthesis. researchgate.net This work showcases the versatility of on-surface synthesis in creating a variety of silicon-incorporated nanostructures that are challenging to produce via conventional methods due to their low solubility and high reactivity. arxiv.org

The following table provides an overview of on-surface synthesized this compound-containing structures.

| Precursors | Resulting Structure | Characterization Methods | Key Findings |

| Silicon atoms, Bromo-substituted triphenylene on Au(111) | 2D Covalent Organic Framework (COF) with 1,4-disilabenzene linkers | STM, XPS, DFT | Formation of an ordered, porous Si-incorporated COF. researchgate.netresearchgate.net |

| Silicon atoms, 4,5,9,10-tetrabromopyrene (TBP) on Au(111) | Linear nanostructures with 1,4-disilabenzene rings | STM, dI/dV mapping | This compound rings can be transformed into silole rings upon annealing. researchgate.net |

| Silicon atoms, Dibrominated molecules at bay and peri positions on Au(111) | Nanoribbons with eight-membered sila-cyclic rings | STM, STS, DFT | Demonstrates the generality of the on-surface method for creating various sila-cyclic systems. researchgate.netnih.govarxiv.org |

Theoretical and Computational Investigations of Disilabenzene Architectures

Potential Energy Surface (PES) Mapping

The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. ucsb.edu Mapping the PES is crucial for understanding the relationships between different isomers and the pathways for their interconversion.

Computational studies, particularly those using density functional theory (B3LYP) and coupled-cluster methods (CCSD(T)), have been instrumental in exploring the complex PES of disilabenzene (C₄Si₂H₆). acs.orgacs.org A comprehensive investigation identified 78 stationary points on the C₄Si₂H₆ PES. acs.org These points are critical for understanding the molecule's possible structures and transformations. ucsb.edu

Of these 78 points:

61 were characterized as minima , representing stable or metastable isomers of this compound. acs.org This large number of minima indicates a rich and complex isomeric landscape. acs.org

12 were identified as transition states , which are first-order saddle points connecting two minima and represent the energy barrier for a specific reaction or isomerization. acs.orgucsb.edu

4 were second-order saddle points , and 1 was a third-order saddle point , which are higher-energy points on the PES. acs.org

The characterization of these stationary points is achieved through frequency calculations. A structure is a minimum if all its vibrational frequencies are real. ucsb.edu A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from one minimum to another. acs.orgucsb.edu The existence of numerous minima and the relatively low energy barriers between some of them suggest that this compound and its isomers can undergo facile rearrangements. acs.org

A key aspect of PES mapping is determining the relative stability of different isomers. For this compound, computational studies have established the energy ordering of the three primary planar, aromatic isomers as well as numerous non-aromatic valence isomers. acs.org

Among the planar this compound isomers, theoretical calculations show that 1,3-disilabenzene is the most stable. acs.org 1,2-disilabenzene is found to be approximately 3 kcal/mol less stable than the 1,3-isomer. acs.org Interestingly, the 1,4-disilabenzene (B14371616) isomer, a derivative of which has been experimentally synthesized, is the least stable of the three. acs.org This stability ordering contrasts with that of diphosphabenzenes (P₂C₄H₄), where the 1,2-isomer is the global minimum. acs.org

Beyond the planar aromatic forms, a vast number of other valence isomers exist, including bicyclic (Dewar benzene (B151609) type), tricyclic (prismane type), and tetracyclic structures. acs.org Computational studies reveal that while the planar aromatic forms are the most stable, several unconventional, non-aromatic structures are highly competitive in energy. acs.orgresearchgate.net For instance, about 16 different isomers lie within a 25 kcal/mol energy window above the global minimum, and over 55 are within 100 kcal/mol. acs.org This flatness of the potential energy surface highlights the potential for a rich and complex chemistry involving many accessible isomeric forms. acs.org One stable bicyclic isomer is a derivative of the global minimum on the C₄Si₂H₆ potential energy surface. nih.govnih.gov

| Isomer | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| 1,3-Disilabenzene | 0.0 | acs.org |

| 1,2-Disilabenzene | 3.1 | acs.org |

| 1,4-Disilabenzene | 4.2 | acs.org |

Aromaticity Assessment and Elucidation

Aromaticity is a fundamental concept in chemistry, typically associated with cyclic, planar molecules with delocalized π-electrons that exhibit enhanced stability. jst.go.jp For this compound, various computational methods are employed to quantify its aromatic character.

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. jst.go.jp It involves calculating the magnetic shielding at a specific point, usually the center of a ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity. jst.go.jp

| Compound | NICS(1) Value | Reference |

|---|---|---|

| Benzene | -10.6 | nii.ac.jp |

| 1,2-Disilabenzene | -8.1 | nii.ac.jp |

| 1,4-Disilabenzene | -8.56 | doi.org |

| Substituted 1,4-Disilabenzene | -3.64 | rsc.org |

Anisotropy of the Current-Induced Density (ACID) is a computational technique that provides a visual representation of electron delocalization and current density within a molecule. rsc.orgrsc.org For aromatic systems, ACID plots typically show a continuous diatropic ring current flowing around the cyclic framework when a magnetic field is applied perpendicular to the ring plane. rsc.org

ACID calculations performed on a kinetically stabilized 1,2-disilabenzene have been used in conjunction with other analyses to characterize its resonance structures. rsc.orgnih.gov The results from these calculations suggest that while there is a diatropic ring current, indicating aromaticity, it is not as complete as in benzene. nih.govresearchgate.net This points to a contribution from resonance structures where the Si=Si bond is cleaved, which is a unique feature of disila-aromatic systems compared to their all-carbon analogues. rsc.orgnih.gov

Electron-Density Distribution (EDD) analysis, often derived from high-resolution X-ray diffraction experiments and complemented by theoretical calculations, provides a detailed map of how electrons are distributed within a molecule. rsc.orgresearchgate.net This method allows for the characterization of chemical bonds and the identification of delocalized electronic systems. doi.org

Aromatic Stabilization Energy (ASE) Derivations

Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability a cyclic, conjugated system possesses compared to a hypothetical, non-aromatic analogue. For disilabenzenes, direct measurement of ASE via hydrogenation energies is impractical. Therefore, computational methods are employed to derive this value.

One common approach involves the use of isodesmic and homodesmotic reactions. capes.gov.br These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in calculations. Energetic criteria derived from these bond separation reactions suggest that certain isomers, particularly 1,3-disilabenzene, enjoy significant stabilization. capes.gov.bracs.org

A simpler and more direct computational method for educational contexts is the Isomerization Stabilization Energy (ISE). ni.ac.rs This method compares the energy of the aromatic compound with a non-aromatic isomer, providing a clear indication of the stabilization gained from the cyclic π-system. ni.ac.rs Theoretical calculations using these energetic criteria have been fundamental in establishing the aromatic character of this compound isomers. capes.gov.bracs.org

Hückel Aromaticity Concepts in this compound Systems

Hückel's rule, a cornerstone of aromaticity, predicts that planar, cyclic, and fully conjugated molecules with (4n+2) π-electrons are aromatic. libretexts.orgwikipedia.orgbyjus.com this compound, with its six-membered ring containing two silicon atoms and four carbon atoms, possesses a 6π-electron system, conforming to Hückel's rule for n=1. byjus.com

The criteria for applying Hückel's rule are:

The molecule must be cyclic. wikipedia.org

The molecule must be planar, allowing for continuous overlap of p-orbitals. wikipedia.org

Every atom in the ring must have a p-orbital to contribute to the delocalized system. wikipedia.org

The system must contain a "Hückel number" (2, 6, 10, etc.) of π-electrons. masterorganicchemistry.com

While this compound isomers formally satisfy the (4n+2) rule, the degree of their aromaticity is modulated by the presence of the larger, more electropositive silicon atoms. Theoretical calculations confirm that while they are aromatic, the extent of π-electron delocalization is less complete than in benzene. rsc.orgresearchgate.net

Comparative Aromaticity Studies with Carbon and Heavier Element Analogues

Extensive computational studies have compared the aromaticity of disilabenzenes (DSBs) with benzene and its heavier group-14 analogues, such as digermabenzene (DGB). rsc.orgrsc.org These studies consistently conclude that while DSBs and DGBs exhibit considerable aromaticity, it is reduced compared to benzene. rsc.orgresearchgate.netrsc.orgresearchgate.net

Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), are powerful tools for quantifying aromaticity. NICS calculations typically show less negative values (indicating weaker ring currents) for disilabenzenes compared to benzene. rsc.orgrsc.org Studies comparing isomers reveal that the degree of aromaticity varies with the position of the silicon atoms. capes.gov.bracs.org For instance, using magnetic criteria, 1,2-disilabenzene is often found to be the most aromatic among the this compound isomers. capes.gov.bracs.org In contrast, energetic criteria sometimes suggest 1,3-disilabenzene has conspicuous stabilization, partly due to ionic contributions to its bonding. capes.gov.bracs.org

The general trend observed is that "magnetic aromaticity" diminishes as the number of silicon atoms in the ring increases. capes.gov.bracs.org Valence-electron-density-distribution (EDD) analysis of 1,2-disilabenzene and 1,2-digermabenzene reveals incompletely delocalized π-electrons on their rings, confirming their reduced aromaticity relative to benzene. rsc.orgresearchgate.net

| Compound | Aromaticity Indicator (Method) | Calculated Value | Interpretation |

|---|---|---|---|

| Benzene | NICSzz(1.0) | -32.3 ppm | Strongly aromatic rsc.org |

| 1,2-Disilabenzene | NICS(0.6) | -8.54 ppm | Considerably aromatic, but less than benzene rsc.org |

| 1,3-Disilabenzene | NICSzz(r) Profile | Lowest among DSB isomers | Weakest aromaticity in the DSB series rsc.org |

| 1,2-Digermabenzene | NICS(0.8) | -6.78 ppm | Aromatic, but less than 1,2-disilabenzene rsc.org |

Electronic Structure Characterization

The incorporation of silicon into the benzene ring significantly alters the electronic structure, leading to unique properties not observed in the all-carbon analogue.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com In disilabenzenes, the energy levels of these orbitals are markedly different from those of benzene. nii.ac.jp

Theoretical calculations show that disilabenzenes have a significantly smaller HOMO-LUMO energy gap compared to benzene. nii.ac.jp This reduced gap is responsible for the notable red-shifts observed in the UV-Vis absorption spectra of this compound derivatives. nii.ac.jp The HOMO and LUMO in 1,2-disilabenzene are π-type orbitals, analogous to those in benzene, but their energies are raised and lowered, respectively, due to the influence of the silicon atoms. nii.ac.jp This smaller energy gap contributes to the higher reactivity of disilabenzenes compared to benzene. rsc.orgresearchgate.net

| Compound/Property | Computational Finding | Significance |

|---|---|---|

| 1,2-Disilabenzene | Small HOMO-LUMO energy gap | Higher reactivity, bathochromic shift in spectra nii.ac.jp |

| 1,4-Disilabenzene | Open-shell singlet diradical character | Unique reactivity, diradical nature chemistryviews.orgresearchgate.netresearcher.life |

| 1,4-Distannabenzene | Calculated diradical character (y=0.37) | Significant diradical character in a heavier analogue nih.gov |

| This compound Isomers | Varying degrees of aromaticity (NICS) | Aromaticity is dependent on substituent pattern capes.gov.brrsc.org |

Open-Shell Singlet Diradical Character

This diradical character is crucial for explaining the bent structures and reactivity of 1,4-disila- and 1,4-digermabenzenes. researchgate.net The heavier analogue, 1,4-distannabenzene, also exhibits a calculated open-shell singlet ground state with a significant diradical character (y=37%) and a very small singlet-triplet energy gap. nih.gov This diradical nature imparts unique reactivity, such as the ability to activate small molecules. nih.gov

Bonding Analyses (e.g., Atoms in Molecules (AIM), Electron Localization Function (ELF))

To gain a deeper understanding of the bonding within this compound, quantum chemical topology methods like the Quantum Theory of Atoms in Molecules (QTAIM, or AIM) and the Electron Localization Function (ELF) are utilized.

Atoms in Molecules (AIM): This theory partitions the electron density of a molecule to define atoms and the bonds between them. wikipedia.orguni-rostock.de AIM analysis can quantify bond properties, such as bond order. For example, in a computational study of a Dewar benzene isomer of this compound, the Si-Si distance was found to be very short; however, the AIM-calculated bond order was only 0.04, correctly indicating that a formal chemical bond does not exist between the two silicon atoms. acs.org

Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a chemically intuitive map of electron pair localization, clearly visualizing core electrons, covalent bonds, and lone pairs. wikipedia.orglabinsights.nl In systems like this compound, ELF analysis can reveal the degree of electron delocalization in the π-system and characterize the nature of the Si-C bonds. jussieu.fr Related electron-density distribution (EDD) analyses on 1,2-disilabenzene have experimentally confirmed the presence of incompletely delocalized π-electrons, corroborating the results from other theoretical methods. rsc.orgresearchgate.net

Mechanistic Studies of Reaction Pathways

Computational chemistry has been instrumental in elucidating the complex potential energy surfaces of this compound and its isomers. Mechanistic studies have focused on understanding the pathways for interconversion between various structural forms, the equilibrium between tautomers, and the influence of external factors on these processes.

Isomerization Mechanisms

The isomerization of this compound involves transformations into various valence isomers, such as disila-Dewar benzenes and disilabenzvalenes. Theoretical calculations have been crucial for mapping the reaction pathways and determining the energetics of these conversions.

A notable area of investigation has been the isomerization between 1,4-disilabenzene and its Dewar benzene counterpart, 1,4-disilabicyclo[2.2.0]hexa-2,5-diene. acs.org Computational studies using Density Functional Theory (DFT) have explored the possible reaction pathways for the ring-opening of the Dewar benzene form to the planar this compound. acs.org For the symmetry-allowed conrotatory ring-opening of 1,4-disila-Dewar benzene, an activation energy of 34.6 kcal/mol was calculated at the B3LYP/6-31G** level of theory. acs.org

Further studies have examined the broader landscape of valence isomerizations. For instance, the interconversions among bis(silacyclopropenyl), disila-Dewar benzene, and disilabenzvalene derivatives have been explored through computational models. researchgate.netresearchgate.net These investigations predict that the transformation of bis(silacyclopropenyl) to both disila-Dewar benzene and disilabenzvalene can occur spontaneously. researchgate.net However, the subsequent interconversion between the Dewar benzene and benzvalene (B14751766) forms is a more complex, multistep process. This pathway involves a newly identified intermediate and features energy barriers exceeding 30 kcal/mol relative to the stable isomers, indicating a significant kinetic hurdle for this particular isomerization. researchgate.net The photolysis of 1,4-disila-Dewar-benzene has been shown experimentally and computationally to yield disilabenzvalene, with 1,4-disilabenzene identified as a transient intermediate. nii.ac.jp The richness of the C4Si2H6 potential energy surface is exemplified by the identification of 61 minima, with many isomers lying close in energy, suggesting that facile interconversions are a key feature of this compound chemistry. acs.orgacs.org

Tautomerization Equilibria (this compound vs. Isomeric Silylenes)

The equilibrium between doubly-bonded silicon compounds (disilenes/disilabenzenes) and their silylene tautomers is a topic of significant interest in organosilicon chemistry. rsc.orgnumberanalytics.com While parent disilene is thermodynamically more stable than its isomeric silylsilylene, the introduction of the silicon atoms into an aromatic framework alters this balance. researchgate.netrsc.org

Computational studies have revealed that for this compound, the aromatic stabilization of the cyclic structure makes it thermodynamically more stable than its isomeric silylene counterpart. researchgate.netrsc.org This finding underscores the important role that aromaticity plays in governing the relative stabilities of these tautomers. researchgate.net The equilibrium is a delicate balance of structural, electronic, and aromatic effects that can be tipped by various factors. rsc.orgchem8.org

Influence of Substituents and Base Effects on Reaction Energetics

The energetics of this compound reactions, particularly the tautomerization equilibrium, are highly sensitive to the nature of substituents on the silicon atoms and the presence of external reagents like bases. researchgate.netrsc.org

Substituent Effects: Theoretical calculations demonstrate that substituents can dramatically alter the thermodynamic preference between the this compound and silylene forms. rsc.orgchem8.org For example, while the parent this compound is more stable than its silylene isomer, the introduction of a methoxy (B1213986) substituent can reverse this trend, making the corresponding silylene the thermodynamically favored species. researchgate.netrsc.orgchem8.org This reversal can be rationalized by electronic effects, such as those described by Bent's rule. rsc.orgchem8.org The kinetic effects of other typical substituents, including fluorine and methyl groups, have also been investigated, revealing a complex interplay of inductive and resonance effects that modulate the reaction barriers. researchgate.net The substitution pattern is considered to be as important as the molecular framework in determining the relative stabilities of this compound isomers. acs.orgresearchgate.net

Base Effects: The presence of a base can also profoundly influence the tautomerization equilibrium. DFT studies show that the introduction of a base can shift the equilibrium to favor the silylene form, making it thermodynamically more stable than the isomeric this compound. researchgate.netrsc.orgchem8.org This effect highlights the potential for external control over the tautomeric balance in these systems.

| System | Influencing Factor | Thermodynamically Favored Tautomer | Reference |

|---|---|---|---|

| Parent this compound | Aromaticity | This compound | researchgate.netrsc.org |

| Methoxy-Substituted this compound | Substituent Effect (Methoxy group) | Isomeric Silylene | rsc.orgchem8.org |

| Parent this compound | Presence of a Base | Isomeric Silylene | researchgate.netchem8.org |

Advanced Quantum Chemical Methodologies Utilized

The theoretical investigation of this compound architectures relies on sophisticated quantum chemical methods capable of accurately describing their complex electronic structures and the subtle energy differences between isomers and transition states.

Density Functional Theory (DFT) Approaches (e.g., B3LYP, B3PW91)

Density Functional Theory (DFT) has become a workhorse for studying this compound systems due to its favorable balance of computational cost and accuracy. acs.orgresearchgate.netuoc.ac.in Among the various functionals, hybrid functionals are most commonly employed.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used functionals for investigating this compound isomers and their reaction pathways. acs.orgcapes.gov.br It has been used to optimize geometries, calculate relative energies, and map potential energy surfaces for isomerization and tautomerization reactions. acs.orgresearchgate.netresearchgate.net For instance, B3LYP calculations have been central to identifying the numerous minima on the C4Si2H6 potential energy surface and evaluating activation barriers for isomer interconversions. acs.org However, some studies note that B3LYP may incorrectly describe the planarity of certain this compound structures, a limitation that can be addressed by higher-level methods. acs.org

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Similar to B3LYP, the B3PW91 functional has also been applied to the study of silicon-containing cyclic compounds. epstem.net Comparative studies of different functionals have shown that both B3LYP and B3PW91 provide reliable results for the geometries and properties of such systems. nih.govnih.gov

These DFT methods, often paired with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVTZ), have proven indispensable for initial explorations of the vast conformational and isomeric space of disilabenzenes. acs.orgcapes.gov.br

Coupled Cluster Theory (e.g., CCSD(T))

For a more accurate and reliable determination of the relative energies of this compound isomers, Coupled Cluster (CC) theory is often employed, particularly the "gold standard" CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively. acs.orgresearchgate.netcapes.gov.br

Due to its high computational cost, CCSD(T) is typically not used for full geometry optimizations of these molecules. Instead, a common and effective strategy is to perform single-point CCSD(T) energy calculations on geometries previously optimized at a less expensive level, such as B3LYP. acs.orgnih.gov This approach provides benchmark-quality energetics that can be used to refine and validate the results from DFT calculations. acs.orgmdpi.com For example, CCSD(T) calculations were crucial in confirming that planar this compound structures are indeed minima, correcting the out-of-plane distortions predicted by the B3LYP method in some cases. acs.org The relative energetics derived from CCSD(T)/cc-pVTZ calculations are considered a high-level benchmark for assessing the performance of various DFT functionals. capes.gov.br

| Methodology | Typical Application | Key Findings / Role | Reference |

|---|---|---|---|

| DFT (B3LYP, B3PW91) | Geometry Optimization, Frequency Calculation, Initial Energetics | Identified numerous isomers and reaction pathways; mapped potential energy surfaces for isomerization and tautomerization. | acs.orgresearchgate.netcapes.gov.brresearchgate.net |

| Coupled Cluster (CCSD(T)) | High-Accuracy Single-Point Energy Calculations | Provides "gold standard" benchmark energies; refines relative isomer stabilities and corrects for DFT limitations (e.g., geometry predictions). | acs.orgresearchgate.netcapes.gov.br |

Hartree-Fock (HF) Methods

Hartree-Fock (HF) methods represent some of the earliest ab initio quantum mechanical approaches used to investigate the structures and relative stabilities of this compound isomers. acs.orgnobelprize.org As a foundational method, HF theory approximates the many-electron wavefunction as a single Slater determinant, providing valuable initial insights into molecular properties while neglecting electron correlation. numberanalytics.comwikipedia.org Several theoretical studies have employed HF calculations, often with varying basis sets, to predict the energetic ordering and geometric parameters of 1,2-, 1,3-, and 1,4-disilabenzene.

Pioneering theoretical work on the three primary this compound isomers was reported by Baldridge and Gordon using the Hartree-Fock method with the STO-3G basis set. acs.org Their ab initio calculations predicted that the meta isomer, 1,3-disilabenzene, is the most stable among the three planar structures. researchgate.net They rationalized the relative stabilities by analyzing the occupied π molecular orbitals and the contributions of various Kékulé structures to each isomer. researchgate.net Subsequent studies expanded on this foundational work. For instance, Chandrasekhar and Schleyer utilized the HF method with a 3-21G* basis set to explore the energetics of 1,4-disilabenzene and its isomers. acs.org Similarly, Ando and co-workers employed HF/6-31G* calculations to evaluate the energetics of 1,4-disilabenzene and related species. acs.org

Hartree-Fock calculations have also been instrumental in characterizing the optimized geometries, ensuring that they represent true energy minima on the potential energy surface by calculating their vibrational frequencies. researchgate.net

The relative energies of the three this compound isomers, as determined by various theoretical methods including Hartree-Fock, have been a subject of extensive study. acs.org The general consensus from early HF calculations was that 1,3-disilabenzene is the most stable isomer, followed by 1,4-disilabenzene, with 1,2-disilabenzene being the least stable.

Table 1: Research Findings from Hartree-Fock (HF) Investigations of Disilabenzenes

| Research Focus | Method/Basis Set | Key Findings | Reference |

| Relative Stabilities | HF/STO-3G | Predicted 1,3-disilabenzene to be the most stable isomer. | acs.orgresearchgate.net |

| Energetics | HF/3-21G | Investigated the energetics of 1,4-disilabenzene and its isomers. | acs.org |

| Energetics | HF/6-31G | Evaluated the energetics of 1,4-disilabenzene and related compounds. | acs.org |

| Molecular Orbitals | HF/6-31G(d) | Calculated the highest occupied (HOMO) and lowest unoccupied (LUMO) π molecular orbitals for a 1,2-disilabenzene derivative. nii.ac.jpnii.ac.jp | nii.ac.jpnii.ac.jp |

| Geometry Optimization | Hartree-Fock | Used for geometry optimization and confirmed minima by calculating vibrational frequencies. | researchgate.net |

Furthermore, HF calculations have been applied to understand the electronic structure of these molecules. For a synthesized 1,2-disilabenzene derivative, molecular orbitals (MOs) were calculated at the HF/6-31G(d) level. nii.ac.jp The results showed two nondegenerate highest occupied π MOs (HOMO and HOMO-1) and two lowest unoccupied antibonding π* MOs (LUMO and LUMO+1). nii.ac.jpnii.ac.jp Although these orbitals correspond to those of benzene, their energy levels are significantly different, leading to distinct electronic properties. nii.ac.jp

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of disilabenzene derivatives in solution. By analyzing the chemical environments of ¹H, ¹³C, and ²⁹Si nuclei, valuable insights into the bonding and electronic nature of the disila-aromatic ring can be obtained.

The NMR spectra of stabilized this compound derivatives provide critical evidence for their structure and aromaticity. For the amidinato-supported 1,4-disilabenzene (B14371616), the chemical shifts are indicative of the unique electronic environment created by the inclusion of silicon atoms in an aromatic ring. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the protons on the bulky amidinato ligands and the phenyl groups attached to the ring carbons. The signals for the tert-butyl groups of the PhC(NtBu)₂ ligand appear as a singlet at approximately 1.28 ppm, while the aromatic protons of the ligand's phenyl group and the phenyl substituents on the this compound ring resonate in the region of 6.85–7.54 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon framework. The carbon atoms of the this compound ring are particularly diagnostic. The signal for the C-Si bond is observed around 102.51 ppm, while the C=C bond within the ring appears further downfield at approximately 152.01 ppm. Other signals correspond to the amidinato ligand and the phenyl substituents. rsc.org

²⁹Si NMR Spectroscopy: ²⁹Si NMR is crucial for directly probing the silicon centers. In the amidinato-stabilized 1,4-disilabenzene, the silicon atoms of the ring exhibit a characteristic signal at approximately 21.0 ppm. rsc.org This chemical shift falls within a range that is distinct from other types of silicon compounds, reflecting its unique position within an aromatic system. pascal-man.com

| Nucleus | Assignment | Chemical Shift (ppm) |

|---|---|---|

| ¹H | C(CH₃)₃ | 1.28 |

| ¹H | Aromatic Protons | 6.85 - 7.54 |

| ¹³C | C-Si (ring) | 102.51 |

| ¹³C | C=C (ring) | 152.01 |

| ²⁹Si | Si (ring) | 21.0 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of atoms within complex molecules like stabilized disilabenzenes.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. This technique is used to map the proton networks within the large substituent groups, confirming their structure and attachment to the this compound core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). HSQC is invaluable for assigning the carbon signals of the this compound ring and the bulky ligands by linking them to their known proton resonances.

X-ray Crystallography

Single crystal X-ray diffraction analysis of the amidinato-supported 1,4-disilabenzene confirmed its molecular structure and provided crucial insights into the geometry of the disila-aromatic ring. rsc.org The analysis revealed that the central C₄Si₂ ring is essentially planar, a key characteristic of aromatic systems. The silicon atoms are four-coordinate, bonded to two carbon atoms within the ring, one nitrogen atom of the amidinato ligand, and another silicon atom of the disilyne precursor remnant. rsc.org

The bond lengths within the C₄Si₂ ring are particularly revealing. The Si-C bonds have a length of approximately 1.83 Å, while the C-C bonds are about 1.40 Å. rsc.org This pattern of bond lengths, showing a degree of averaging compared to distinct single and double bonds, is consistent with the presence of delocalized π-electrons within the ring, a hallmark of aromaticity. The endocyclic angles at silicon are compressed to around 110.6°, while the angles at carbon are wider, at about 129.4°. rsc.org

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | Si-C (ring) | 1.828(3) - 1.831(3) |

| C-C (ring) | 1.403(4) | |

| Bond Angle (°) | C-Si-C (endocyclic) | 110.64(13) |

| Si-C-C (endocyclic) | 129.38(2) |

While standard X-ray diffraction maps the positions of atomic nuclei, advanced analysis of high-resolution X-ray data can be used to map the distribution of valence electrons. This experimental determination of electron density distribution (EDD) provides direct insight into chemical bonding and the delocalization of electrons.

For aromatic systems like this compound, EDD studies can visualize the delocalized π-electron system above and below the plane of the ring. Although a detailed experimental EDD study on this compound has not been widely reported, theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS), support the existence of aromatic character. NICS calculations for the amidinato-supported 1,4-disilabenzene show negative values within the ring, which is a strong indicator of a diatropic ring current and, consequently, aromaticity. rsc.org These computational results predict a delocalized electron density consistent with an aromatic system, which an experimental EDD analysis would be expected to confirm.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of light in the ultraviolet and visible regions corresponds to the promotion of electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the ring.

The inclusion of silicon atoms into the aromatic ring, replacing carbon, alters the energies of the molecular orbitals. This typically leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap compared to benzene (B151609). As a result, the main absorption bands (λmax) for disilabenzenes are shifted to longer wavelengths (a bathochromic or red shift) relative to their all-carbon analogue. For instance, a 1,4-disilacyclohexadiene derivative, closely related to 1,4-disilabenzene, exhibits a λmax at 423 nm, deep into the visible region. This indicates a significantly delocalized electronic system with a relatively small energy gap for electronic excitation.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of this compound derivatives. ksu.edu.sauni-siegen.deedinst.comstellarnet.us These methods provide a molecular fingerprint, offering information about the strength and nature of the chemical bonds within the molecule. spectroscopyonline.com For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. ksu.edu.saedinst.com Conversely, a change in the polarizability of the molecule is required for a vibration to be Raman active. ksu.edu.saedinst.com

In the study of this compound, these techniques are complementary. IR spectroscopy is particularly sensitive to polar functional groups, while Raman spectroscopy excels in probing homo-nuclear bonds, such as the Si-Si and C=C bonds that are central to the this compound core. ksu.edu.sa

Theoretical calculations, often employing density functional theory (DFT), are frequently used in conjunction with experimental vibrational spectroscopy. ias.ac.inunibo.itgexinonline.com These computational methods can predict vibrational frequencies and intensities, aiding in the assignment of experimentally observed spectral bands. ias.ac.in For instance, the calculated vibrational wavenumbers can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. ias.ac.in

Table 1: Representative Vibrational Spectroscopy Data for Aromatic Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H stretching | 3100-3000 | IR, Raman |

| C=C aromatic stretching | 1650-1430 | IR, Raman |

| C-H in-plane bending | 1300-1000 | IR, Raman |

| C-H out-of-plane bending | 900-675 | IR, Raman |

| Si-C stretching | 1100-600 | IR, Raman |

| Si-Si stretching | 500-300 | Raman |

Note: This table provides general ranges for aromatic compounds and relevant silicon-containing moieties. Specific values for this compound derivatives will vary based on substitution and isomerism.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to study molecules or ions that possess unpaired electrons. youtube.com This makes it an indispensable tool for characterizing radical species of this compound. chemistryviews.org The formation of stable radical cations of 1,4-disilabenzene derivatives has been reported, and EPR spectroscopy was crucial in confirming their open-shell nature. chemistryviews.org

The EPR spectrum provides information about the electronic environment of the unpaired electron. By analyzing the g-factor and hyperfine coupling constants, researchers can gain insights into the distribution of the unpaired electron's spin density within the molecule. In the case of a this compound radical cation, this allows for the determination of the extent of delocalization of the unpaired electron over the silicon and carbon atoms of the ring. chemistryviews.org

For example, the reaction of a 1,4-disilabenzene with a suitable oxidizing agent can generate a stable radical cation. chemistryviews.org The resulting EPR spectrum can then be measured to confirm the presence of the unpaired electron and to probe its interaction with the magnetic nuclei (e.g., ¹H, ¹³C, ²⁹Si) in the molecule. This data provides direct evidence for the delocalization of the radical character, which is a key feature of its electronic structure. chemistryviews.org The use of spin-labeling techniques can further enhance the utility of EPR in studying the structure and dynamics of these systems. nih.govnih.govrsc.org

Scanning Probe Microscopy (e.g., STM, STS) for On-Surface Characterization

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS), offer powerful capabilities for characterizing the structure and electronic properties of molecules adsorbed on surfaces with atomic or molecular resolution. nrel.govnanoqam.ca These techniques are particularly valuable for studying reactive species like this compound, as the on-surface environment can provide a means of stabilization and allow for direct visualization.

STM operates by scanning a sharp metallic tip over a conducting surface while maintaining a small bias voltage. nanoqam.cawikipedia.org The resulting tunneling current is highly sensitive to the distance between the tip and the sample, allowing for the generation of a topographic image of the surface and any adsorbed molecules. wikipedia.org This can provide direct visual evidence of the size, shape, and arrangement of this compound molecules on a substrate.

STS, an extension of STM, provides information about the local density of electronic states (LDOS) of the sample as a function of energy. wikipedia.org By measuring the tunneling current as a function of the bias voltage at a specific location, an STS spectrum can be obtained. This spectrum reveals the energies of the occupied and unoccupied molecular orbitals, providing insights into the electronic structure of the adsorbed this compound. nanoqam.cawikipedia.org Multi-probe STM setups can even be used to investigate the electronic transport properties of individual nanostructures. ornl.gov

Photoelectron Spectroscopy (e.g., XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. mdpi.com By irradiating a sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, one can identify the elements present and gain information about their bonding environments. aps.org

In the context of this compound, XPS can be used to:

Confirm Elemental Composition: Verify the presence of silicon and carbon in the expected stoichiometric ratios.

Determine Chemical States: The binding energies of the Si 2p and C 1s core levels are sensitive to the chemical environment of these atoms. rsc.org For example, the binding energy of a silicon atom bonded to carbon will be different from that of a silicon atom in a different chemical state. This allows for the differentiation of the silicon and carbon atoms within the this compound ring from those in substituent groups. mdpi.comresearchgate.net

Investigate Electronic Structure: Valence band XPS can provide information about the molecular orbitals of this compound. aps.org

Theoretical calculations are often employed to aid in the interpretation of XPS data, as they can predict core-level binding energy shifts for different atomic environments. rsc.org

Mass Spectrometry Techniques for Molecular Compositional Verification

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound. youtube.com For novel and reactive compounds like this compound derivatives, mass spectrometry is essential for confirming their successful synthesis and purity.

Various ionization techniques can be employed in mass spectrometry. youtube.com For relatively stable this compound derivatives, techniques like Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) can be used to verify the molecular weight of the synthesized compound. researchgate.netshimadzu.com The observation of a peak corresponding to the molecular ion (or a quasi-molecular ion) provides strong evidence for the formation of the target molecule.

Table 2: Common Ionization Techniques in Mass Spectrometry

| Ionization Technique | Acronym | Typical Analytes | Key Features |

| Electron Ionization | EI | Volatile, thermally stable small molecules | Hard ionization, extensive fragmentation |

| Chemical Ionization | CI | Similar to EI, but provides molecular ion information | Soft ionization, less fragmentation |

| Fast Atom Bombardment | FAB | Non-volatile, thermally labile compounds | Soft ionization, matrix-assisted |

| Laser Desorption/Ionization | LDI | High molecular weight, non-volatile compounds | Soft ionization, often used with TOF analyzers |

The fragmentation pattern observed in the mass spectrum can also provide structural information. Under certain ionization conditions, the molecular ion can break apart into smaller, characteristic fragments. Analysis of these fragment ions can help to elucidate the structure of the parent molecule.

Reactivity and Transformation Pathways of Disilabenzene Derivatives

Isomerization and Rearrangement Reactions

Isomerization and rearrangement pathways are fundamental aspects of disilabenzene chemistry, leading to a variety of structural isomers. These transformations can be initiated by either photochemical or thermal means, often resulting in valence isomers with different bonding arrangements.

Photochemical activation provides a key pathway for the isomerization of this compound derivatives. Upon irradiation, certain stable 1,4-disilabenzenes undergo transformation into their corresponding disilabenzvalene isomers. rsc.orgresearchgate.netkisti.re.kr This process involves the rearrangement of the π-system to form a bicyclic structure.

In related studies, the photolysis of 1,4-disila(Dewar-benzene) has been shown to produce disilabenzvalene. nii.ac.jp Low-temperature matrix photolysis experiments have successfully identified 1,4-disilabenzene (B14371616) as a transient intermediate in this conversion. nii.ac.jp Furthermore, specific derivatives, such as those substituted with tertiary butyl groups, have demonstrated photochemical rearrangement reactions between different isomeric forms. acs.org Theoretical calculations have been employed to understand the various transition structures and unique reaction pathways involved in the valence isomerization of 1,4-disilabenzene. nii.ac.jp

Table 1: Photochemical Isomerization of this compound Derivatives

| Starting Material | Conditions | Product(s) | Reference(s) |

| Stable 1,4-Disilabenzene | Photolysis (hν) | Disilabenzvalene | rsc.orgresearchgate.net |

| 1,4-Disila(Dewar-benzene) | Photolysis (hν) | Disilabenzvalene (via 1,4-Disilabenzene intermediate) | nii.ac.jp |

Thermal conditions can also induce significant rearrangements in this compound systems. For instance, the generation of hexamethyl-1,4-disilabenzene has been achieved through thermolysis. dtic.mil In some cases, heating a specific this compound precursor can lead to multiple products through a proposed common intermediate, highlighting the complexity of the potential energy surface. acs.org While less common than photochemical routes for isomerization to valence structures, thermal activation is significant for accessing the this compound ring system from other precursors or, in the case of heavier analogues like digermabenzenes, for activating the aromatic form from a Dewar-benzene isomer to enable further reactions. rsc.org

Reactions with Small Molecules

Unlike the relatively inert benzene (B151609), disilabenzenes exhibit considerable reactivity towards a range of small molecules. researchgate.netrsc.org This heightened reactivity is a hallmark of heavier element aromatic systems and opens pathways for functionalization.

This compound derivatives readily undergo oxidative addition reactions with chalcogens. A notable example is the reaction of the 1,4-disilabenzene derivative (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂ (where L = PhC(NtBu)₂) with oxygen, sulfur, and selenium. researchgate.netxmu.edu.cn This reaction proceeds via oxidative addition to form bridged bicyclic products. researchgate.netxmu.edu.cnresearchgate.net The reaction with molecular oxygen yields a peroxide-bridged species, while reactions with sulfur and selenium result in the formation of single-atom bridged compounds. xmu.edu.cn

Table 2: Oxidative Addition Reactions with Group 16 Elements

| This compound Derivative | Reagent | Product | Reference(s) |

| (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂ | O₂ | (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂(μ-O₂) | xmu.edu.cn |

| (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂ | S | (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂(μ-S) | xmu.edu.cn |

| (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂ | Se | (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂(μ-Se) | xmu.edu.cn |

The reactivity of disilabenzenes extends to molecular hydrogen and other simple molecules. researchgate.netrsc.org While detailed studies on the direct reaction of stable disilabenzenes with H₂ are emerging, the reactivity of their heavier analogues, digermabenzenes, provides insight. For example, a 1,4-digerma-Dewar-benzene can be thermally isomerized to the reactive 1,4-digermabenzene, which subsequently activates H₂ at room temperature. rsc.org Computational studies have also explored the Diels-Alder reaction between 1,4-disilabenzene and acetylene (B1199291), predicting a low activation energy for the cycloaddition. researchgate.net Additionally, related valence isomers like 1,4-disila(Dewar-benzene) have been shown to react with carbon monoxide (CO), leading to CO insertion into the Si-Si bond. nii.ac.jp

Electron Transfer Chemistry

The electronic structure of this compound, which can possess diradical character, makes it an interesting candidate for electron transfer reactions. chemistryviews.org Specific derivatives have been shown to undergo sequential one- and two-electron oxidation to form stable radical cations and dications.

The 1,4-disilabenzene (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂ (L = PhC(NtBu)₂) serves as a key example. researchgate.netxmu.edu.cn This compound, described as having an open-shell singlet diradical character, reacts with one equivalent of the oxidant [Ph₃C]⁺[B(C₆F₅)₄]⁻ to undergo a one-electron transfer, yielding a stable radical cation. researchgate.netxmu.edu.cnchemistryviews.org Further oxidation can be achieved by treating the parent this compound with two equivalents of a stronger oxidant, such as silver trifluoromethanesulfonate (B1224126) (AgOSO₂CF₃), which results in a two-electron transfer to produce the corresponding dication. researchgate.netxmu.edu.cnchemistryviews.org These oxidized species have been isolated and characterized, providing fundamental insight into the electronic properties of these silicon-containing aromatic rings. chemistryviews.orguni-goettingen.de

Table 3: Electron Transfer Reactions of a 1,4-Disilabenzene Derivative

| Starting Material | Reagent (Equivalents) | Product | Electron Transfer | Reference(s) |

| (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂ | [Ph₃C]⁺[B(C₆F₅)₄]⁻ (1) | [(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂]•⁺[B(C₆F₅)₄]⁻ | One-electron oxidation | xmu.edu.cnchemistryviews.org |

| (Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂ | AgOSO₂CF₃ (2) | [(Me₃SiC₂)₂(Me₃Si)₂C₄Si₂(L)₂]²⁺·2[OSO₂CF₃]⁻ | Two-electron oxidation | xmu.edu.cnchemistryviews.org |

Ligand Exchange and Complexation with Transition Metals

Disilabenzenes can act as π-ligands, coordinating to transition metals in a manner analogous to benzene.

The synthesis of η⁶-disilabenzene complexes has been achieved, particularly with ruthenium. researchgate.net These complexes represent a key class of compounds where the this compound ring is coordinated to a metal center. google.comuwo.cachemrxiv.org The coordination involves the π-electron system of the sila-aromatic ring. researchgate.net While specific synthetic details for a this compound-ruthenium complex are part of broader studies on sila-aromatics, the general approach involves reacting a suitable this compound precursor with a ruthenium source, such as [CpRuCl]₄ (Cp = C₅Me₅). researchgate.net These complexes are important for understanding the aromaticity and reactivity of disilabenzenes when influenced by a metal center. researchgate.net

An interesting structural feature observed in some η⁶-disilabenzene metal complexes is the adoption of a metallodisilanorbornadiene structure. researchgate.netacs.org In a specific ruthenium-disilabenzene complex, X-ray crystal structure analysis revealed this particular arrangement. researchgate.net This motif can be viewed as a Dewar-benzene-like structure where the metal is part of the bicyclic framework. The analysis of this complex also indicated a short distance between the two silicon atoms, suggesting a contribution from a disila-Dewar benzene complex structure. researchgate.net This structural distortion highlights the flexibility of the this compound ring upon coordination and its propensity for non-planar geometries. acs.org

Cycloaddition Reactions

Disilabenzenes exhibit reactivity in cycloaddition reactions, a pathway that underscores their unsaturated character. dntb.gov.ua For instance, a 1,4-disilabenzene intermediate, generated via the photochemical valence isomerization of 1,4-disila(Dewar-benzene), can undergo a [4+2] cycloaddition reaction with dienes like butadiene. acs.org

The formation of 1,2-disilabenzene itself can proceed through a formal [2+2+2] cycloaddition. The reaction of a stable disilyne with acetylene leads to the formation of a 1,2-disilabenzene derivative. researchgate.net Similarly, reacting a disilyne with phenylacetylene (B144264) has been shown to produce a 1,2-disilabenzene derivative. capes.gov.br These reactions demonstrate the utility of disilynes as precursors to sila-aromatic systems and the role of cycloaddition pathways in their synthesis. researchgate.net

Advanced Disilabenzene Analogue Research

Comparison with Silabenzene and Hexasilabenzene Systems

The properties of disilabenzene are best understood in comparison with its lighter and heavier silicon-containing analogues: silabenzene (one Si atom) and hexasilabenzene (six Si atoms). This comparison reveals a clear trend in stability and aromaticity as the number of silicon atoms in the ring increases.

Silabenzene (C₅SiH₆): Silabenzene is considered aromatic, though it is highly reactive and unstable at room temperature, requiring isolation in low-temperature matrices. acs.org Its aromaticity is supported by theoretical calculations and NMR chemical shifts, but its reactivity differs significantly from benzene (B151609) due to the polarized and easily broken Si-C π-bond. wikiwand.com

This compound (C₄Si₂H₆): Disilabenzenes, particularly the 1,2- and 1,4-isomers, have been successfully synthesized and isolated as stable compounds when protected by bulky substituents. researchgate.netrsc.org Theoretical calculations suggest that they possess considerable aromatic character. acs.orgrsc.org However, the increased number of silicon atoms leads to a greater propensity for isomerization into other valence forms, such as Dewar benzene or benzvalene (B14751766) analogues. acs.orgchemrxiv.org The potential energy surface of this compound is flatter compared to silabenzene, indicating a higher tendency for facile rearrangements. acs.org

Hexasilabenzene (Si₆H₆): In stark contrast to its carbon and lower-sila counterparts, hexasilabenzene is predicted by theoretical studies to be far from aromatic. acs.org The most stable isomer of (SiH)₆ is not the planar benzene structure but a prismane (B14753642) analogue. acs.orgwikipedia.org Calculations predict the planar D₆h symmetry hexasilabenzene to adopt a chair-like or puckered conformation due to the pseudo Jahn-Teller effect, which destabilizes the planar form. wikipedia.org This highlights the poor π-bonding capability of silicon compared to carbon, which becomes dominant when the entire ring consists of silicon atoms.

Table 2: Comparative Properties of Silabenzene, this compound, and Hexasilabenzene

| Property | Silabenzene (C₅SiH₆) | This compound (C₄Si₂H₆) | Hexasilabenzene (Si₆H₆) |

| Aromaticity | Considered aromatic, but less so than benzene. wikiwand.com | Possesses significant aromatic character, supported by calculations. acs.orgrsc.org | Not aromatic; calculations show deviation from planarity. acs.orgwikipedia.org |

| Stability | Highly reactive; stable only at very low temperatures or as a complex. nih.govacs.org | Can be isolated as stable compounds with sufficient kinetic stabilization (bulky groups). researchgate.netwikiwand.com | The planar benzene-like structure is unstable; the prismane isomer is more stable. acs.orgwikipedia.org |

| Structure | Planar aromatic ring. wikiwand.com | Generally planar, but with a tendency to isomerize to non-planar valence isomers. researchgate.netacs.org | Predicted to have a puckered, chair-like conformation, not a planar ring. wikipedia.org |

Heteroaromatic Analogues Beyond Silicon

The exploration of heavy benzenes extends down Group 14 to germanium, tin, and lead, revealing trends in stability and structure.

Analogous to disilabenzenes, digermabenzenes feature two germanium atoms within the benzene ring. Stable 1,2- and 1,4-digermabenzenes have been successfully synthesized and isolated. rsc.org The synthesis of a stable 1,2-digermabenzene was achieved through the reaction of a stable digermyne (a Ge≡Ge triple-bonded species) with acetylene (B1199291). acs.org

Like their silicon counterparts, digermabenzenes require kinetic stabilization through the use of very bulky substituents to prevent polymerization. rsc.orgacs.org X-ray crystallographic analysis of a 1,2-digermabenzene revealed a non-planar, trans-bent geometry around the Ge-Ge moiety. acs.org Despite this deviation from planarity, theoretical calculations, including Nucleus-Independent Chemical Shift (NICS) analysis, suggest that these molecules exhibit considerable aromaticity. rsc.orgacs.org The synthesis of stable digermenes, precursors to digermabenzenes, is often accomplished through the reductive dehalogenation of dihalogermanes. mdpi.comencyclopedia.pub

Moving further down the group, the synthesis of stable heavy benzenes becomes increasingly challenging due to the decreasing efficacy of p-orbital overlap.

Stannabenzenes (containing tin) have been a long-standing synthetic target. While early attempts resulted in dimerization, a monomeric stannabenzene was eventually synthesized and isolated. researchgate.net This was achieved by using a combination of bulky protecting groups. X-ray analysis confirmed a planar ring structure with delocalized Sn-C and C-C bonds. researchgate.net Spectroscopic and computational data supported its aromatic character. researchgate.net

Plumbabenzenes (containing lead) represent the heaviest analogues and are the most elusive. The inert-pair effect is more pronounced for lead, making the +2 oxidation state more stable than +4, which complicates the formation of an aromatic ring structure analogous to benzene. researchgate.net While plumbabenzene has been the subject of theoretical studies, its isolation as a stable, monomeric compound has not been achieved. jmolecularsci.com Theoretical calculations on the dimerization reactions of stannabenzenes and plumbabenzenes provide insight into their high reactivity and tendency to form more stable dimers. jmolecularsci.com

Role in the Development of Organosilicon Electronic Materials

The unique electronic structures of disilabenzenes, characterized by a narrower HOMO-LUMO gap compared to their all-carbon analogues, make them promising candidates for advanced organosilicon electronic materials. tandfonline.com The incorporation of silicon atoms into a conjugated π-system significantly modifies its electronic and optical properties, facilitating applications in materials science. nih.govresearchgate.net

A key area of development is the on-surface synthesis of nanostructures incorporating this compound units. arxiv.org Researchers have successfully created one- and two-dimensional covalent organic frameworks (COFs) where 1,4-disilabenzene (B14371616) moieties act as linkers. researchgate.netresearchgate.net This strategy involves depositing silicon atoms onto a metallic surface (like Au(111)) followed by the deposition and annealing of bromo-substituted polyaromatic precursors. researchgate.net The resulting Si-C covalent bonds form well-ordered, this compound-bridged networks. researchgate.netsciencesconf.org

These silicon-doped nanostructures exhibit exotic electronic properties and are being investigated for use in next-generation electronic devices. researchgate.netresearchgate.net The ability to precisely introduce silicon atoms into a conjugated backbone allows for fine-tuning of the material's electronic band structure. researchgate.net Furthermore, π-conjugated systems that include Si=Si double bonds, such as oligo(p-phenylenedisilenylene)s, are being explored as silicon-based analogues of conducting polymers like poly(p-phenylenevinylene) (PPV), with potential applications in electroluminescent devices. tandfonline.com

Q & A

Q. What controls and validation protocols ensure reproducibility in this compound synthesis?

- Methodological Answer : Include negative controls (e.g., reactions without substrates) to rule out side reactions. Validate synthetic routes via independent replication across labs, sharing detailed protocols (e.g., Schlenk line techniques, inert atmosphere parameters). Publish raw spectral data in repositories like Figshare for peer validation .

Q. How should researchers design experiments to distinguish between aromatic and non-aromatic behavior in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.